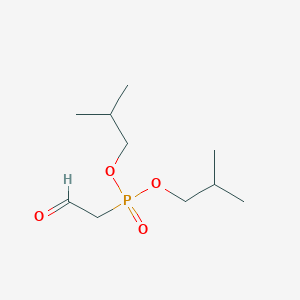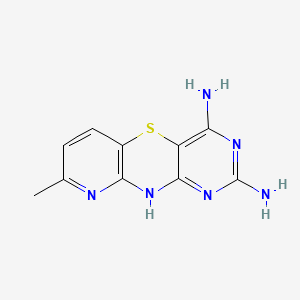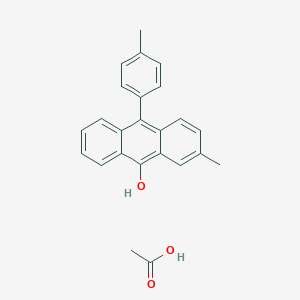![molecular formula C17H33OPSi2 B14497494 Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane CAS No. 65284-25-5](/img/structure/B14497494.png)
Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane is a complex organophosphorus compound characterized by the presence of both trimethylsilyl and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane typically involves the reaction of diethyl phosphite with phenyl(trimethylsilyl)methanol in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a temperature range of 50-100°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of high-purity reagents and precise temperature control is crucial to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-carbon bonds.
Biology: The compound can be utilized in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced composites.
Wirkmechanismus
The mechanism by which Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane exerts its effects involves the interaction of its phosphorus center with various molecular targets. The trimethylsilyl groups provide steric protection, enhancing the stability of the compound and facilitating selective reactions. The phenyl group contributes to the compound’s reactivity and its ability to participate in aromatic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyl(trimethylsilyl)phosphine: Similar in structure but with two phenyl groups instead of one.
Diethyl(trimethylsilyl)phosphine: Lacks the phenyl group, making it less reactive in aromatic substitution reactions.
Trimethylsilylphosphine: Contains only trimethylsilyl groups, resulting in different reactivity and applications.
Uniqueness
Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane is unique due to its combination of diethyl, phenyl, and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized synthetic applications and research contexts.
Eigenschaften
CAS-Nummer |
65284-25-5 |
|---|---|
Molekularformel |
C17H33OPSi2 |
Molekulargewicht |
340.6 g/mol |
IUPAC-Name |
diethyl-(phenyl-trimethylsilyl-trimethylsilyloxymethyl)phosphane |
InChI |
InChI=1S/C17H33OPSi2/c1-9-19(10-2)17(20(3,4)5,18-21(6,7)8)16-14-12-11-13-15-16/h11-15H,9-10H2,1-8H3 |
InChI-Schlüssel |
SKTFVKDFZYHRIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(CC)C(C1=CC=CC=C1)(O[Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14497412.png)
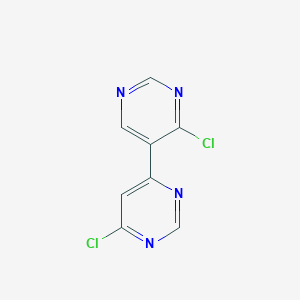
![1,1'-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one]](/img/structure/B14497429.png)

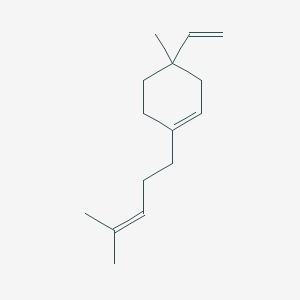
![S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate](/img/structure/B14497451.png)
![7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL](/img/structure/B14497459.png)
![[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane)](/img/structure/B14497460.png)
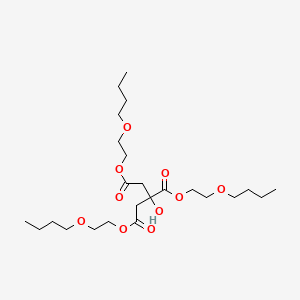
![8-Chloro-10-hydroxy-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14497473.png)

